N-(Pyrimidin-4-yl)acetamide

概述

描述

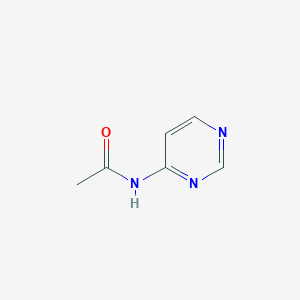

N-(Pyrimidin-4-yl)acetamide is a pyrimidine derivative characterized by an acetamide group (-NHCOCH3) attached to the pyrimidine ring at the 4-position. Pyrimidine derivatives are critical in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antitumor, and kinase-inhibitory properties .

准备方法

Synthetic Routes and Reaction Conditions: N-(Pyrimidin-4-yl)acetamide can be synthesized through various methods. One common approach involves the reaction of pyrimidine-4-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, yielding this compound after purification .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as solvent extraction, crystallization, and recrystallization to ensure high purity of the final product .

化学反应分析

Types of Reactions: N-(Pyrimidin-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Pyrimidine-4-carboxylic acid derivatives.

Reduction: Pyrimidine-4-methanol derivatives.

Substitution: Various substituted pyrimidine derivatives.

科学研究应用

N-(Pyrimidin-4-yl)acetamide has a wide range of applications in scientific research, including:

作用机制

The mechanism of action of N-(Pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways . These interactions are crucial for its biological activity and therapeutic potential.

相似化合物的比较

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The pharmacological profile of pyrimidine-acetamide derivatives is highly sensitive to substituent positions and functional groups. Key examples include:

Key Findings :

- Anti-infective Activity: The phenylamino substitution at the 6-position (, Entry 32) suggests that electron-donating groups enhance anti-tuberculosis activity, likely through target affinity modulation . In contrast, Acetylsulfadiazine () leverages a sulfamoyl group for antibacterial action, demonstrating how bulkier substituents diversify applications .

- Multi-Substituted Derivatives : Dual acetamide groups (Entry 33, ) may reduce bioavailability due to increased polarity, whereas methyl or sulfanyl groups () balance solubility and membrane permeability .

Pharmacological Activities

Pyrimidine-acetamide derivatives exhibit activity across therapeutic areas:

- Anticancer Potential: The compound in , featuring a biphenyl-pyrimidine core linked to a dioxopiperidine moiety, shows promise in kinase inhibition (e.g., ALK), highlighting the role of extended aromatic systems in targeting oncogenic proteins .

- Antifungal/Antitumor Activity: Hydroxyl and amino groups () improve hydrogen-bonding capacity, critical for interactions with enzymes like dihydrofolate reductase in pathogens .

Physicochemical and Structural Properties

- Solubility: Hydroxyl and amino groups () enhance aqueous solubility, whereas methyl or ethoxy groups (, CAS 905716-27-0) increase lipophilicity, affecting blood-brain barrier penetration .

- Crystal Packing : The dihydrate structure in reveals intermolecular hydrogen bonds stabilizing the lattice, a factor influencing formulation stability .

生物活性

N-(Pyrimidin-4-yl)acetamide is a compound characterized by a pyrimidine ring substituted with an acetamide group. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and drug discovery. This article explores the biological activity of this compound, including its potential applications, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound has a molecular formula of CHNO and a molecular weight of approximately 139.14 g/mol. The compound features a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with the acetamide group attached at position 4. This specific arrangement plays a crucial role in its biological interactions and pharmacological profile.

Antimicrobial and Antiparasitic Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth and showing potential as an antiparasitic agent. For instance, studies have highlighted its efficacy against resistant strains of parasites, suggesting its utility in developing new treatments for infections .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Its structural similarities to other pyrimidine derivatives suggest potential pathways for modulating inflammatory responses. In vitro studies have shown that this compound can inhibit specific enzymes involved in inflammatory processes, making it a candidate for further research in treating inflammatory diseases .

Neuropharmacological Applications

This compound has been explored for its neuropharmacological effects, particularly as a potential treatment for neurological disorders. In animal models, it has demonstrated favorable results in reducing seizure activity, indicating its promise as an anticonvulsant agent. The compound's ability to interact with neurotransmitter systems is under investigation to elucidate its mechanism of action .

While the precise mechanism of action for this compound remains unclear, studies suggest it may interact with various biological targets through competitive inhibition or receptor modulation. Molecular docking studies have provided insights into potential binding sites on target proteins, which could lead to further understanding of its pharmacodynamics .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(Pyridin-4-yl)acetamide | Pyridine ring structure | Potential anti-inflammatory effects |

| N-(Pyrazol-1-yl)acetamide | Pyrazole ring instead of pyrimidine | Antitumor properties |

| N-(Thiazol-2-yl)acetamide | Thiazole ring incorporated | Antimicrobial activity |

| N-(Quinolin-4-yl)acetamide | Quinoline structure | Diverse pharmacological effects |

This compound is distinguished by the specific positioning of nitrogen within the pyrimidine ring, which influences its reactivity and biological interactions differently than other similar compounds.

Case Studies

Several case studies have highlighted the pharmacological potential of this compound:

- Anticonvulsant Activity : In a study involving pentylenetetrazole-induced seizures in rats, this compound was found to significantly reduce seizure frequency and severity, suggesting its efficacy as an anticonvulsant agent .

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial properties of various pyrimidine derivatives, where this compound exhibited superior activity against resistant bacterial strains compared to traditional antibiotics .

- Neuroprotective Effects : Research into neuroprotective properties showed that this compound could improve cognitive function in rodent models of Parkinson's disease, indicating its potential as a therapeutic agent for neurodegenerative conditions .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(Pyrimidin-4-yl)acetamide derivatives, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. For example, coupling chlorophenoxy acetic acid derivatives with indole-pyrimidine intermediates under controlled temperatures (60–80°C) and inert atmospheres (e.g., nitrogen) to minimize side reactions. Solvent choice (e.g., DMF or THF) and catalyst selection (e.g., Pd-based catalysts for cross-coupling) are critical for yield optimization. Post-synthesis purification via column chromatography or recrystallization ensures purity .

Q. How is structural integrity confirmed for this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is used to verify substituent positions and hydrogen bonding patterns. Infrared (IR) spectroscopy identifies functional groups like amide bonds (C=O stretch at ~1650–1700 cm⁻¹). High-Performance Liquid Chromatography (HPLC) monitors purity (>95% required for biological assays). For example, 1H NMR signals at δ 2.03 ppm (CH3) and δ 7.69 ppm (pyrimidine protons) confirm substituent placement in related derivatives .

Q. What spectroscopic techniques are recommended for characterizing stability under varying pH conditions?

- Methodological Answer : UV-Vis spectroscopy tracks absorbance changes in buffers (pH 2–12) to assess protonation/deprotonation effects. Stability studies combine Liquid Chromatography-Mass Spectrometry (LC-MS) to detect degradation products. For instance, LC-MS data (m/z 376.0 [M+H]+) confirmed stability of N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide in neutral pH .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity or protein binding kinetics). Reproducibility requires standardized protocols:

- Use isogenic cell lines to minimize genetic variability.

- Validate target engagement via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

- Compare substituent effects; fluorinated groups (e.g., in 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide) enhance hydrophobic interactions, altering IC50 values .

Q. What computational strategies predict binding interactions between this compound derivatives and kinase targets?

- Methodological Answer : Molecular docking (AutoDock Vina) identifies binding poses in ATP-binding pockets. Molecular Dynamics (MD) simulations (NAMD/GROMACS) assess stability over 100-ns trajectories. For example, derivatives with pyrazolo[3,4-d]pyrimidine cores showed stronger hydrogen bonding with EGFR kinase (ΔG = −9.2 kcal/mol) compared to pyridine analogs .

Q. How do structural modifications influence the pharmacokinetic properties of this compound derivatives?

- Methodological Answer : LogP values (e.g., 4.9965 for fluorinated derivatives) correlate with lipophilicity and blood-brain barrier penetration. Introduce polar groups (e.g., hydroxyl or carboxyl) to improve aqueous solubility. In vivo studies in rodent models track bioavailability using LC-MS/MS quantification .

Q. What experimental designs validate the selectivity of this compound derivatives for specific biological targets?

- Methodological Answer : Competitive binding assays with radiolabeled ligands (e.g., [³H]-ATP) quantify inhibition constants (Ki). Off-target profiling via kinase panels (e.g., Eurofins KinaseProfiler) identifies cross-reactivity. For instance, N-(3,4-dimethoxyphenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide showed >50-fold selectivity for JAK2 over JAK1 .

Q. Data Analysis and Optimization

Q. How are reaction yields optimized in large-scale syntheses of this compound derivatives?

- Methodological Answer : Automated continuous flow reactors reduce reaction times and improve consistency (e.g., 64% yield achieved for N-(4-(pyridin-3-yl)phenyl)acetamide). High-throughput screening (HTS) identifies optimal catalysts (e.g., Pd/C for Suzuki couplings) and solvent systems (e.g., ethanol/water mixtures) .

Q. What statistical methods are used to analyze structure-activity relationship (SAR) data?

- Methodological Answer : Multivariate regression models (e.g., partial least squares) correlate substituent descriptors (e.g., Hammett σ values) with bioactivity. Cluster analysis groups derivatives by efficacy; for example, methyl groups at the pyrimidine 4-position enhanced antiproliferative activity in MCF-7 cells (p < 0.01) .

Q. How do researchers address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer : Pharmacokinetic/pharmacodynamic (PK/PD) modeling bridges gaps by incorporating parameters like plasma protein binding and metabolic half-lives. For example, N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide showed reduced in vivo efficacy due to rapid glucuronidation, resolved by prodrug modification .

属性

IUPAC Name |

N-pyrimidin-4-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-5(10)9-6-2-3-7-4-8-6/h2-4H,1H3,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCZKPMTGFFULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10311851 | |

| Record name | 4-acetamidopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16166-22-6 | |

| Record name | 16166-22-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-acetamidopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。